Ac4ManNDAz

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

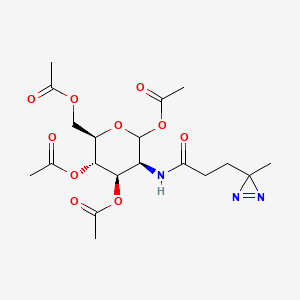

Molecular Formula |

C19H27N3O10 |

|---|---|

Molecular Weight |

457.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[3-(3-methyldiazirin-3-yl)propanoylamino]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C19H27N3O10/c1-9(23)28-8-13-16(29-10(2)24)17(30-11(3)25)15(18(32-13)31-12(4)26)20-14(27)6-7-19(5)21-22-19/h13,15-18H,6-8H2,1-5H3,(H,20,27)/t13-,15+,16-,17-,18?/m1/s1 |

InChI Key |

UZYLHDJBFVVKBM-GAMQSXCYSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ac4ManNAz: Mechanism and Applications in Glycoprotein Research

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) is a powerful chemical tool for the metabolic labeling and study of sialoglycans, a class of sugar molecules that play critical roles in various biological processes, including cell-cell recognition, signaling, and immune responses.[1] This cell-permeable, unnatural monosaccharide is structurally similar to the natural precursor N-acetylmannosamine (ManNAc), allowing it to be processed by the cell's own metabolic machinery and incorporated into glycoproteins.[2][3][4] The key feature of Ac4ManNAz is the presence of a bioorthogonal azide group, which serves as a chemical handle for the attachment of various reporter molecules, enabling the visualization and analysis of glycans in living systems.[4]

Chemical and Physical Properties

Ac4ManNAz is a tetraacetylated derivative of N-azidoacetylmannosamine. The acetyl groups enhance its cell permeability, allowing it to passively diffuse across the cell membrane. Once inside the cell, the acetyl groups are removed by cellular esterases, revealing the active ManNAz molecule.

| Property | Value | Source |

| Molecular Formula | C16H22N4O10 | |

| Molecular Weight | 430.37 g/mol | |

| CAS Number | 361154-30-5 | |

| Appearance | Off-white to grey oil | |

| Solubility | Soluble in DMSO, DMF, MeOH | |

| Storage | -20°C |

Mechanism of Action: Metabolic Labeling of Sialoglycans

The utility of Ac4ManNAz lies in its ability to hijack the cellular sialic acid biosynthetic pathway. The process can be broken down into three main stages: cellular uptake and processing, incorporation into glycans, and bioorthogonal ligation for detection.

-

Cellular Uptake and Deacetylation: The acetylated form of Ac4ManNAz readily crosses the cell membrane. Inside the cell, non-specific esterases cleave the four acetyl groups, releasing N-azidoacetylmannosamine (ManNAz).

-

Conversion to Azido-Sialic Acid: ManNAz is then processed by the enzymes of the sialic acid biosynthetic pathway. It is phosphorylated and then converted into the corresponding CMP-sialic acid derivative, CMP-N-azidoacetylneuraminic acid (CMP-SiaNAz). This unnatural sialic acid donor is then used by sialyltransferases in the Golgi apparatus.

-

Incorporation into Glycans: Sialyltransferases transfer the azido-sialic acid (SiaNAz) from CMP-SiaNAz onto the termini of N-linked and O-linked glycans on newly synthesized glycoproteins and glycolipids. These modified glycans are then transported to the cell surface or secreted.

-

Bioorthogonal "Click" Chemistry: The azide group, now displayed on the cell surface glycans, can be specifically and covalently labeled with a variety of probes containing a complementary reactive group, most commonly an alkyne. This reaction, known as "click chemistry," is bioorthogonal, meaning it occurs efficiently in a biological environment without interfering with native biochemical processes. The two main types of click chemistry used with Ac4ManNAz are:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves a copper catalyst to ligate the azide to a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide. This method is often preferred for live-cell imaging due to the cytotoxicity of copper.

-

This two-step labeling strategy allows for the selective visualization, identification, and purification of sialoglycoproteins.

Experimental Protocols

General Protocol for Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol provides a general workflow for labeling cell surface glycans. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental goal.

-

Cell Culture: Plate cells in an appropriate culture vessel and allow them to adhere and grow to the desired confluency.

-

Metabolic Labeling:

-

Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 10-50 mM).

-

Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of Ac4ManNAz. Recommended starting concentrations range from 10 µM to 50 µM. Studies have shown that while 50 µM can provide high labeling efficiency, it may also induce physiological changes in some cell lines, such as reduced proliferation and migration. A concentration of 10 µM has been suggested as an optimal concentration for in vivo cell labeling and tracking with minimal cellular perturbation.

-

Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar.

-

-

Cell Harvesting and Washing:

-

Gently wash the cells two to three times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated Ac4ManNAz.

-

Cells can now be harvested for downstream applications (e.g., lysis for proteomic analysis) or prepared for in situ labeling.

-

-

Bioorthogonal Ligation (Click Chemistry):

-

For Live-Cell Imaging (SPAAC):

-

Prepare a solution of a cyclooctyne-conjugated fluorophore (e.g., DBCO-Cy5) in a biocompatible buffer (e.g., PBS or serum-free medium) at a concentration of 1-10 µM.

-

Incubate the washed, Ac4ManNAz-labeled cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C or room temperature, protected from light.

-

Wash the cells two to three times with PBS to remove the unreacted probe.

-

The cells are now ready for imaging by fluorescence microscopy or flow cytometry.

-

-

For Proteomic Analysis (CuAAC):

-

Lyse the washed, Ac4ManNAz-labeled cells in an appropriate lysis buffer containing protease inhibitors.

-

Prepare the click chemistry reaction cocktail containing an alkyne-biotin probe, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).

-

Add the cocktail to the cell lysate and incubate for 1-2 hours at room temperature.

-

The biotinylated glycoproteins can then be enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry.

-

-

Effects on Cellular Physiology and Gene Expression

While Ac4ManNAz is a widely used tool, it is important to consider its potential effects on cellular physiology, especially at higher concentrations.

| Concentration | Observed Effect | Cell Line | Source |

| 10 µM | Sufficient labeling for cell tracking and proteomics with minimal effect on cellular systems. | A549 | |

| 50 µM | Decreased cell proliferation, migration, and invasion. Reduced glycolytic flux and mitochondrial function. | A549 | |

| 0-50 µM | Upregulation of MAPK activity-related genes (TLR4, THBS1, FPR1). | A549 | |

| 0-50 µM | Downregulation of cell cycle, proliferation, and cell adhesion-related genes (CYBB, GABRA1, SLC6A2, AKAP7). | A549 | |

| 50 µM | Inhibition of voltage-gated potassium channels. | A549 |

These findings highlight the importance of optimizing the concentration of Ac4ManNAz for each specific application to achieve sufficient labeling while minimizing off-target cellular effects.

Applications in Research and Drug Development

The ability to specifically label and visualize sialoglycans has made Ac4ManNAz a valuable tool in numerous research areas:

-

Glycoproteomics: Identification and quantification of sialoglycoproteins in different cell states or in response to stimuli.

-

Cell Tracking: In vivo tracking of labeled cells in models of development, cancer metastasis, and cell-based therapies.

-

Virus-Host Interactions: Studying the role of sialic acids in viral entry and pathogenesis.

-

Drug Discovery: Screening for compounds that alter glycan biosynthesis or the expression of specific glycoproteins.

-

Glyco-RNA Labeling: Recent studies have also utilized Ac4ManNAz to label glycoRNAs on the cell surface.

Ac4ManNAz is a versatile and powerful tool for the metabolic labeling of sialoglycans. Its mechanism of action, which leverages the cell's own biosynthetic machinery, coupled with the specificity of bioorthogonal click chemistry, provides a robust platform for studying the roles of glycoproteins in health and disease. For researchers and drug development professionals, a thorough understanding of its mechanism, experimental considerations, and potential cellular effects is crucial for its successful application in elucidating the complex world of the glycome.

References

The Core Principle of Ac4ManNAz Metabolic Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) in metabolic labeling. This powerful technique for metabolic glycoengineering allows for the introduction of a bioorthogonal azide group into the sialic acid biosynthesis pathway, enabling the visualization, tracking, and characterization of sialoglycans in living systems.

Core Principle: Hijacking the Sialic Acid Biosynthetic Pathway

The fundamental principle of Ac4ManNAz-mediated metabolic labeling lies in its ability to act as a surrogate for its natural counterpart, N-acetylmannosamine (ManNAc), a key precursor in the sialic acid biosynthetic pathway. Due to its structural similarity, Ac4ManNAz is readily taken up by cells. The four acetyl groups enhance its cell permeability.[1]

Once inside the cell, cytosolic esterases remove the acetyl groups, yielding N-azidoacetylmannosamine (ManNAz). This modified sugar is then processed by the cellular enzymatic machinery of the sialic acid pathway. ManNAz is converted into the corresponding azido-functionalized sialic acid, N-azidoacetylneuraminic acid (SiaNAz). This unnatural sialic acid is then incorporated into newly synthesized glycoproteins and glycolipids by sialyltransferases in the Golgi apparatus. The resulting glycoconjugates are transported to the cell surface, displaying the azide group as a chemical handle for subsequent detection.[2][3]

This bioorthogonal azide group does not interfere with the normal biological functions of the cell. It serves as a target for specific chemical ligation reactions, most notably "click chemistry," allowing for the attachment of various reporter molecules such as fluorophores, biotin, or drug molecules.[4][5]

Data Presentation: Quantitative Analysis of Ac4ManNAz Labeling

The efficiency of metabolic labeling and its potential impact on cellular physiology are critical considerations. The following tables summarize quantitative data on the effects of Ac4ManNAz concentration on cell viability, migration, and invasion in A549 lung cancer cells.

Table 1: Effect of Ac4ManNAz Concentration on A549 Cell Viability

| Ac4ManNAz Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | ~98 |

| 20 | ~95 |

| 50 | ~85 |

Table 2: Effect of Ac4ManNAz Concentration on A549 Cell Migration (Wound Healing Assay)

| Ac4ManNAz Concentration (µM) | Wound Closure (%) |

| 0 (Control) | 100 |

| 10 | ~95 |

| 20 | ~80 |

| 50 | ~60 |

Table 3: Effect of Ac4ManNAz Concentration on A549 Cell Invasion (Transwell Assay)

| Ac4ManNAz Concentration (µM) | Relative Invasion (%) |

| 0 (Control) | 100 |

| 10 | ~90 |

| 20 | ~70 |

| 50 | ~40 |

Note: Data is approximated from graphical representations in the cited source and should be used for comparative purposes.

These results indicate that while higher concentrations of Ac4ManNAz may lead to increased labeling, they can also have significant physiological effects, including reduced cell viability, migration, and invasion. A concentration of 10 µM appears to be optimal for achieving sufficient labeling with minimal impact on cellular functions in this cell line.

Experimental Protocols

Detailed methodologies for key experiments involving Ac4ManNAz are provided below.

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol describes the general procedure for introducing azide groups onto the surface of cultured mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Ac4ManNAz (stock solution in DMSO, e.g., 10 mM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., plates, flasks, or coverslips) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Preparation of Ac4ManNAz Medium: Prepare fresh cell culture medium containing the desired final concentration of Ac4ManNAz. A typical starting concentration is 10-50 µM. For example, to make a 25 µM solution, dilute the 10 mM stock solution 1:400 in the culture medium. Include a vehicle control (medium with the same concentration of DMSO without Ac4ManNAz).

-

Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

-

Culture: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Washing: After incubation, aspirate the Ac4ManNAz-containing medium and wash the cells twice with PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for downstream applications, such as click chemistry ligation.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Fluorescence Imaging

This protocol details the labeling of azide-modified cells with a dibenzocyclooctyne (DBCO)-conjugated fluorescent dye for visualization.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)

-

PBS

-

Formaldehyde-glutaraldehyde fixative (optional)

-

DAPI stain (optional, for nuclear counterstaining)

Procedure:

-

Prepare Labeling Solution: Prepare a solution of the DBCO-conjugated fluorescent dye in PBS or serum-free medium at the desired concentration (e.g., 20 µM DBCO-Cy5).

-

Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.

-

Incubation: Incubate the cells for 1 hour at 37°C. SPAAC reactions are generally rapid, and the incubation time can be optimized.

-

Washing: After incubation, aspirate the labeling solution and wash the cells two to three times with PBS to remove any unreacted dye.

-

(Optional) Fixation and Permeabilization: For fixed-cell imaging, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature. If intracellular targets are to be stained, permeabilize the cells with a detergent such as Triton X-100.

-

(Optional) Nuclear Counterstaining: Stain the cell nuclei with DAPI for 5-10 minutes.

-

Imaging: The fluorescently labeled cells can now be visualized by fluorescence microscopy.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the labeling of azide-modified cells using a copper-catalyzed click reaction. Note: Copper can be toxic to living cells; therefore, this protocol is generally recommended for fixed cells or cell lysates. If used on live cells, it is crucial to use a copper-chelating ligand like THPTA and minimize incubation time.

Materials:

-

Azide-labeled cells or cell lysate

-

Alkyne-tagged reporter molecule (e.g., alkyne-biotin)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS or appropriate buffer

Procedure:

-

Prepare Reagent Stocks:

-

Alkyne-probe: Prepare a stock solution in DMSO or water.

-

CuSO₄: Prepare a 20 mM stock solution in water.

-

THPTA: Prepare a 100 mM stock solution in water.

-

Sodium Ascorbate: Prepare a 300 mM stock solution in water immediately before use.

-

-

Prepare Click Reaction Mix: In a microcentrifuge tube, combine the reagents in the following order to the appropriate volume of PBS or serum-free medium to achieve the desired final concentrations (e.g., 25 µM alkyne-probe, 50 µM CuSO₄, 250 µM THPTA).

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the click reaction mix to a final concentration of 2.5 mM. It is crucial to add the sodium ascorbate last to initiate the reaction.

-

Labeling Reaction: Add the freshly prepared click reaction mix to the washed, azide-labeled cells or cell lysate.

-

Incubation: Incubate for 1 to 5 minutes at 4°C or room temperature. The short incubation time and low temperature help to minimize copper-induced cytotoxicity.

-

Washing/Purification:

-

For cells: Aspirate the reaction mix and wash the cells three times with PBS.

-

For lysates: Proceed with protein precipitation or other purification methods to remove excess reagents.

-

Protocol 4: Cell Viability Assay (CCK-8/MTT)

This protocol provides a general method for assessing the cytotoxicity of Ac4ManNAz.

Materials:

-

Cells of interest

-

96-well plates

-

Ac4ManNAz

-

Complete cell culture medium

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.

-

Ac4ManNAz Treatment: Prepare a range of Ac4ManNAz concentrations (e.g., 0, 10, 25, 50, 75, 100 µM) in your cell culture medium. Remove the old medium from the cells and add the medium containing the different Ac4ManNAz concentrations. Include a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Viability Assay:

-

For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add solubilization solution.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in Ac4ManNAz metabolic labeling.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 5. benchchem.com [benchchem.com]

introduction to bioorthogonal chemistry with Ac4ManNAz

An In-depth Technical Guide to Bioorthogonal Chemistry with Ac4ManNAz

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi, this field has transformed the study of biomolecules in their natural settings.[1] The fundamental principle is the introduction of abiotic chemical reporters into biomolecules, which can then be selectively tagged with probes.[1] For a reaction to be considered bioorthogonal, it must meet several strict criteria:

-

High Selectivity: The reacting partners must only be reactive with each other, ignoring the vast array of other functional groups within a biological system.[1]

-

Biocompatibility: The reactants, any catalysts, and the resulting linkage must be non-toxic and not disrupt the biological system under investigation.[1]

-

Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (temperature, pH, aqueous environment), even at low concentrations.

The azide group (-N₃) has become a premier chemical reporter in bioorthogonal chemistry due to its small size, metabolic stability, and lack of participation in native biological reactions. Three main classes of bioorthogonal reactions have been developed to target the azide group: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Ac4ManNAz: A Key Tool for Metabolic Glycoengineering

Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a cell-permeable sugar analog that serves as a powerful tool for metabolic glycoengineering. It is a precursor to sialic acid, a sugar often found at the terminus of glycan chains on the surface of cells. The cell's metabolic machinery processes Ac4ManNAz, incorporating an azido-sialic acid (SiaNAz) into newly synthesized glycoproteins that are then displayed on the cell surface. This two-step process involves:

-

Metabolic Labeling: Cells are cultured with Ac4ManNAz, which they take up and metabolize, leading to the incorporation of azide groups into their cell surface glycans.

-

Bioorthogonal Ligation: The azide-modified glycans can then be covalently tagged with a probe molecule, such as a fluorophore or biotin, that contains a complementary reactive group.

Data Presentation

Table 1: Properties of Ac4ManNAz

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂N₄O₁₀ | |

| Molecular Weight | 430.37 g/mol | |

| CAS Number | 361154-30-5 | |

| Form | Oil | |

| Color | Off-white to grey | |

| Solubility | DMSO, DMF, MeOH | |

| Storage | -20 °C | |

| Shelf Life | 12 months |

Table 2: Comparison of Bioorthogonal Reactions for Azide Labeling

| Reaction | Reactants | Catalyst | Key Features |

| Staudinger Ligation | Azide + Phosphine | None | First bioorthogonal reaction developed; forms an amide bond. |

| CuAAC | Azide + Terminal Alkyne | Copper(I) | Highly efficient and high-yielding "click" reaction. Copper toxicity is a concern for live-cell applications. |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | None | Copper-free "click" reaction; preferred for live-cell imaging due to lack of catalyst toxicity. Reaction is driven by the ring strain of the cyclooctyne. |

Table 3: Recommended Concentrations and Cytotoxicity of Ac4ManNAz

| Cell Type | Recommended Concentration | Observations | Reference |

| General Mammalian Cells | 25-75 µM | Recommended starting range for metabolic labeling. | |

| Various Cell Lines | 10 µM | Suggested as optimal for cell labeling and tracking with minimal effects on cellular systems. | |

| A549 Cells | >50 µM | Decreased proliferation, migration, and invasion ability. | |

| Neurons | 50 µM | Suppressed neurite outgrowth and exhibited cytotoxicity. | |

| hUCB-EPCs | >20 µM | Significantly decreased cell viability. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol describes the general procedure for introducing azide groups onto the surface of cultured mammalian cells.

Materials:

-

Mammalian cells of interest (e.g., A549, HeLa, CHO)

-

Complete cell culture medium

-

Ac4ManNAz

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.

-

Metabolic Labeling:

-

Dilute the Ac4ManNAz stock solution into pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM). The optimal concentration should be determined empirically for each cell line.

-

Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

-

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24 to 72 hours. The optimal incubation time should be determined for each cell line and experimental goal.

-

Washing: After incubation, aspirate the Ac4ManNAz-containing medium and wash the cells two to three times with PBS to remove any unincorporated Ac4ManNAz.

The cells are now azide-labeled and ready for a bioorthogonal reaction.

Protocol 2: Labeling Azide-Modified Cells via SPAAC

This protocol details the labeling of azide-modified cells with a dibenzocyclooctyne (DBCO)-conjugated fluorescent dye.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

PBS or appropriate imaging medium

Procedure:

-

Prepare Labeling Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in pre-warmed culture medium or PBS to a final concentration of 10-50 µM.

-

Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. SPAAC reactions are generally rapid.

-

Washing: After incubation, aspirate the labeling solution and wash the cells two to three times with PBS to remove any unreacted dye.

-

Analysis: The fluorescently labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry. For live-cell imaging, immediately image the cells using a confocal microscope equipped with a stage-top incubator.

Protocol 3: Labeling Azide-Modified Cells via CuAAC

This protocol details the labeling of azide-modified cells with an alkyne-probe using a copper-catalyzed reaction. Note: This reaction is typically performed on fixed cells or at low temperatures for short durations on live cells to minimize copper toxicity.

Materials:

-

Azide-labeled cells (from Protocol 1)

-

Alkyne-conjugated probe (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS or serum-free medium

Procedure:

-

Prepare Click Reaction Mix: In a microcentrifuge tube, combine the reagents in PBS or serum-free medium to achieve the desired final concentrations (e.g., 25 µM alkyne-probe, 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate). Crucially, add the sodium ascorbate last to initiate the reaction.

-

Labeling Reaction: Add the freshly prepared click reaction mix to the washed, azide-labeled cells.

-

Incubation: Incubate for 1 to 5 minutes at 4°C or room temperature. The short incubation time and low temperature help to minimize copper-induced cytotoxicity.

-

Washing: Aspirate the reaction mix and wash the cells thoroughly with PBS to remove all reaction components.

-

Analysis: The labeled cells are now ready for downstream analysis.

Applications and Considerations

The Ac4ManNAz-mediated incorporation of bioorthogonal handles onto cell surfaces is a robust and versatile platform. It enables a wide range of applications in cell biology, drug development, and diagnostics, including:

-

Visualization of Glycans: High-resolution imaging of the glycome in its native cellular context.

-

Monitoring Glycan Dynamics: Studying the biosynthesis, trafficking, and turnover of glycans.

-

Cell Tracking: Labeling and tracking specific cell populations in vitro and in vivo.

-

Drug Delivery: Targeting drugs to specific cells by engineering their surfaces with chemical receptors.

Important Considerations:

-

Optimization: The optimal concentration of Ac4ManNAz and incubation time should be empirically determined to achieve sufficient labeling without compromising cell health.

-

Cytotoxicity: High concentrations of Ac4ManNAz (>50 µM) have been shown to affect cell proliferation and other physiological functions in some cell lines. It is crucial to determine the optimal, non-toxic concentration for each experimental system.

-

Controls: Appropriate controls are essential, such as cells not treated with Ac4ManNAz but subjected to the click chemistry reaction, to assess background signal.

-

Choice of Click Chemistry: For live-cell applications, SPAAC is generally preferred due to the inherent toxicity of the copper catalyst used in CuAAC. If CuAAC is necessary, using copper-chelating ligands and minimizing incubation times is recommended.

References

An In-depth Technical Guide to Ac4ManNAz for Studying Protein Glycosylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), a powerful chemical tool for the metabolic labeling and study of protein glycosylation. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data for optimizing its use, and discuss its applications and potential off-target effects.

Introduction to Ac4ManNAz and Metabolic Glycoengineering

Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The study of glycosylation has been significantly advanced by metabolic glycoengineering, a technique that introduces chemically tagged monosaccharides into cellular glycan structures.

Ac4ManNAz is a cell-permeable, peracetylated derivative of N-azidoacetylmannosamine.[1][2] Once inside the cell, cytosolic esterases remove the acetyl groups, yielding ManNAz.[3] ManNAz is then converted through the sialic acid biosynthetic pathway into the corresponding azido-sialic acid (SiaNAz).[4][5] This unnatural sugar is subsequently incorporated into nascent glycans on glycoproteins and glycolipids by sialyltransferases. The azide group serves as a bioorthogonal chemical handle, allowing for the specific covalent attachment of probes for visualization, enrichment, and proteomic analysis.

Mechanism of Action and Bioorthogonal Ligation

The core of Ac4ManNAz-based methodology lies in its metabolic incorporation and subsequent bioorthogonal reaction. The azide group, being small and biologically inert, is well-tolerated by the cellular machinery. After its incorporation into cell surface glycans, the azide can be specifically reacted with a probe molecule containing a complementary bioorthogonal functional group, most commonly a terminal alkyne or a strained cyclooctyne.

Two primary "click chemistry" reactions are employed for this purpose:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst. While very rapid, the potential for copper cytotoxicity is a consideration for live-cell applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) without the need for a catalyst. SPAAC is generally preferred for live-cell imaging and in vivo studies due to its superior biocompatibility, though its reaction kinetics can be slower than CuAAC.

Quantitative Data for Experimental Design

The successful application of Ac4ManNAz requires careful optimization of its concentration and incubation time to achieve sufficient labeling while minimizing potential off-target effects. The optimal conditions can be cell-type dependent.

Table 1: Recommended Ac4ManNAz Concentrations and Observed Effects

| Concentration | Effect on Cellular Systems | Labeling Efficiency | Reference(s) |

| 10 µM | Minimal impact on cellular functions, including proliferation, migration, and metabolism. | Sufficient for cell labeling, tracking, and proteomic analysis. | |

| 20 µM | Gradual decrease in invasion ability. | - | |

| 25-75 µM | Manufacturer-recommended range; may lead to off-target effects. | High labeling efficiency. | |

| 50 µM | Significant reduction in cell proliferation, migration, and invasion; altered gene expression related to cell adhesion and signaling; induction of apoptosis; reduced glycolytic flux. | High labeling efficiency. | |

| 100 µM | Dose-dependent cytotoxicity with prolonged exposure; complete cell death observed in some cases. | - |

Experimental Protocols

The following are generalized protocols for the metabolic labeling of cultured cells with Ac4ManNAz and subsequent detection via click chemistry.

Metabolic Labeling of Cultured Cells with Ac4ManNAz

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Ac4ManNAz

-

DMSO or ethanol (for stock solution)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a culture plate at a density that will result in a sub-confluent monolayer after the desired incubation period.

-

Ac4ManNAz Preparation: Prepare a stock solution of Ac4ManNAz in DMSO or ethanol. Dilute the stock solution into complete culture medium to the desired final concentration (typically 10-50 µM). Ensure the final solvent concentration is non-toxic to the cells (e.g., <0.1% DMSO).

-

Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

-

Culture: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours. The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Washing: After incubation, aspirate the Ac4ManNAz-containing medium and wash the cells twice with PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for bioorthogonal ligation.

Copper-Free Click Chemistry (SPAAC) for Live-Cell Imaging

Materials:

-

Azide-labeled cells (from Protocol 4.1)

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)

-

Serum-free cell culture medium or PBS

Procedure:

-

Labeling Solution Preparation: Prepare a solution of the DBCO-conjugated fluorescent dye in serum-free medium or PBS at the desired final concentration (e.g., 20 µM).

-

Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Washing: Remove the labeling solution and wash the cells three times with PBS to remove unreacted probe.

-

Imaging: The cells can now be fixed and imaged using fluorescence microscopy.

Copper-Catalyzed Click Chemistry (CuAAC) for Cell Lysates

Materials:

-

Azide-labeled cells (from Protocol 4.1)

-

Lysis buffer (e.g., RIPA buffer)

-

Alkyne-biotin or alkyne-fluorophore probe

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

Procedure:

-

Cell Lysis: Lyse the washed, azide-labeled cells using a suitable lysis buffer.

-

Click Reaction Mix Preparation: In a microcentrifuge tube, prepare the click reaction mix. A typical final concentration would be 25 µM alkyne-probe, 50 µM CuSO4, 250 µM THPTA, and 2.5 mM sodium ascorbate. It is crucial to add the sodium ascorbate last to initiate the reaction.

-

Labeling Reaction: Add the freshly prepared click reaction mix to the cell lysate.

-

Incubation: Incubate for 1-5 minutes at room temperature or 4°C.

-

Downstream Analysis: The labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence scanning or enriched using streptavidin beads for mass spectrometry-based proteomic analysis.

Visualizations

Metabolic Pathway of Ac4ManNAz

Caption: Metabolic pathway of Ac4ManNAz incorporation into glycoproteins.

Experimental Workflow for Glycoprotein Analysis

Caption: General experimental workflow for studying glycosylation using Ac4ManNAz.

Potential Signaling Pathways Affected by High Ac4ManNAz Concentrations

Caption: Signaling pathways potentially modulated by high concentrations of Ac4ManNAz.

Applications in Research and Drug Development

The ability to specifically label and visualize glycans has made Ac4ManNAz an invaluable tool in various research areas:

-

Glycoproteomic Profiling: In combination with mass spectrometry, Ac4ManNAz enables the identification and quantification of sialylated glycoproteins in healthy and diseased states.

-

In Vivo Imaging: Ac4ManNAz has been successfully used for glycan imaging in living organisms, including mice and zebrafish, providing insights into developmental processes and disease progression.

-

Cell Tracking: Labeled cells can be tracked in vivo to monitor their fate and distribution in cell-based therapies.

-

Drug Discovery: By understanding the role of glycosylation in disease, Ac4ManNAz can be used to screen for drugs that modulate glycosylation pathways or to target drugs to specific glycosylated receptors.

Conclusion

Ac4ManNAz is a versatile and powerful tool for the metabolic labeling and study of protein glycosylation. By understanding its mechanism of action, carefully optimizing experimental conditions, and choosing the appropriate bioorthogonal ligation chemistry, researchers can gain valuable insights into the complex world of glycobiology. This technical guide provides the foundational knowledge and practical protocols to successfully implement this technology in a variety of research and drug development applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Imaging the Glycosylation State of Cell Surface Glycoproteins using Two-photon Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to Ac4ManNAz in Metabolic Glycoengineering

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a key reagent in metabolic glycoengineering. We will delve into its core principles, applications, quantitative data, and detailed experimental protocols to facilitate its effective use in research and drug development.

Introduction to Ac4ManNAz and Metabolic Glycoengineering

Metabolic glycoengineering is a powerful technique for studying and manipulating glycans in living systems.[1] It involves introducing chemically tagged monosaccharide precursors into cellular metabolic pathways.[1] Ac4ManNAz is a synthetic, cell-permeable sugar that serves as a precursor for the biosynthesis of azido-functionalized sialic acids.[2] Its acetyl groups enhance cell permeability, and once inside the cell, these groups are removed by cytosolic esterases, revealing N-azidoacetylmannosamine (ManNAz).[2] ManNAz is then converted into the corresponding azido-functionalized sialic acid (SiaNAz) and incorporated into glycoproteins and glycolipids.[2] The azide group acts as a bioorthogonal handle, allowing for covalent ligation to reporter molecules via click chemistry for visualization, tracking, and proteomic analysis.

Chemical and Physical Properties of Ac4ManNAz

| Property | Value |

| Chemical Formula | C16H22N4O10 |

| Molecular Weight | 430.37 g/mol |

| Appearance | White to off-white or grey amorphous solid/oil |

| Solubility | DMSO, DMF, MeOH, Chloroform, DCM, THF |

| Storage | -20°C |

Core Principle: The Sialic Acid Biosynthetic Pathway

The central mechanism of Ac4ManNAz relies on its ability to be processed by the sialic acid biosynthetic pathway. It acts as a mimic of the natural precursor, N-acetyl-D-mannosamine (ManNAc).

Metabolic pathway of Ac4ManNAz incorporation.

Quantitative Data

The efficiency of Ac4ManNAz labeling and its potential effects on cellular functions are critical considerations.

Table 1: Comparative Labeling Efficiencies of Ac4ManNAz and Ac4ManNAl

| Cell Line | Ac4ManNAz (% of total sialic acids) | Ac4ManNAl (% of total sialic acids) |

| Jurkat | 25% | 40% |

| HL-60 | 30% | 55% |

| CHO | 45% | 70% |

| HEK293 | 35% | 60% |

Table 2: Effect of Ac4ManNAz Concentration on Cellular Functions

| Ac4ManNAz Concentration | Labeling Efficiency | Effect on Cellular Functions (e.g., proliferation, migration) |

| 10 µM | Sufficient for cell tracking and proteomic analysis. | Minimal to no negative effects observed. |

| 20 µM | Higher than 10 µM. | Can lead to a reduction in cellular functions. |

| 50 µM | High. | Significant reduction in cellular functions, including energy generation and infiltration ability. |

| >50 µM | High. | Can induce apoptosis and cytotoxicity. |

Experimental Protocols

Detailed methodologies are crucial for successful metabolic glycoengineering experiments.

Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol describes the introduction of azide groups into cell surface sialoglycans.

Materials:

-

Mammalian cells of interest (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium

-

Ac4ManNAz

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.

-

Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM). It is crucial to optimize the concentration for each cell type to minimize off-target effects.

-

Incubation: Remove the existing medium and replace it with the Ac4ManNAz-containing medium. Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.

Visualization of Azide-Labeled Glycans via Click Chemistry

Once the azide group is incorporated, it can be detected using a variety of "click chemistry" reactions. The two main types are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

References

Ac4ManNAz chemical structure and properties

An In-Depth Technical Guide to Ac4ManNAz: Structure, Properties, and Applications in Research

Introduction

Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a synthetic, cell-permeable monosaccharide that has become an indispensable tool in the fields of chemical biology, glycobiology, and drug development.[1] As an azide-functionalized analog of N-acetyl-D-mannosamine (ManNAc), it is metabolically incorporated into the sialic acid biosynthesis pathway, leading to the presentation of azide-modified glycans on the cell surface.[1][2] This introduction of a bioorthogonal azide handle enables the specific chemical modification of cells for a wide range of applications, including visualization, tracking, and proteomic analysis.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols for Ac4ManNAz.

Chemical Structure and Properties

Ac4ManNAz is a derivative of the natural sugar N-acetylmannosamine. The key structural features are the four acetate groups, which enhance its cell permeability, and an azidoacetyl group at the C2 position of the mannose sugar. Once inside the cell, cytosolic esterases remove the acetyl groups, trapping the molecule for metabolic processing.

Table 1: Chemical and Physical Properties of Ac4ManNAz

| Property | Value | References |

| Molecular Formula | C16H22N4O10 | |

| Molecular Weight | 430.37 g/mol | |

| CAS Number | 361154-30-5 | |

| Appearance | White solid or off-white to grey amorphous solid | |

| Purity | ≥90% to ≥98% | |

| Solubility | Soluble in DMSO, DMF, and MeOH. Slightly soluble in ethanol. | |

| Storage | Store at -20°C. Stable for at least 4 years at -20°C. |

Principle of Action: Metabolic Glycoengineering

The utility of Ac4ManNAz is rooted in a technique called metabolic glycoengineering. This process involves a two-step methodology: metabolic labeling followed by a bioorthogonal chemical reaction.

-

Metabolic Labeling : Cells are cultured in media containing Ac4ManNAz. The cell-permeable sugar is taken up by the cells, and its acetyl groups are removed by intracellular esterases to yield N-azidoacetylmannosamine (ManNAz). ManNAz then enters the sialic acid biosynthetic pathway and is converted into the corresponding azido-sialic acid (SiaNAz). This unnatural sugar is subsequently incorporated into newly synthesized glycoproteins and glycolipids by sialyltransferases.

-

Bioorthogonal Ligation : The azide-modified glycans, now displayed on the cell surface, can be covalently tagged with probes containing a complementary bioorthogonal functional group, such as an alkyne or a cyclooctyne. This reaction, commonly known as "click chemistry," is highly specific and does not interfere with native biological processes.

Metabolic pathway of Ac4ManNAz incorporation.

Experimental Protocols

Successful use of Ac4ManNAz requires careful optimization of labeling conditions and the appropriate choice of click chemistry reaction.

Metabolic Labeling of Mammalian Cells

This protocol describes a general procedure for labeling cultured mammalian cells with Ac4ManNAz.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Ac4ManNAz

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding : Seed cells in a culture plate at a density that will allow for growth during the incubation period.

-

Preparation of Labeling Medium : Prepare a stock solution of Ac4ManNAz in DMSO or ethanol, or dissolve it directly in the culture medium. The recommended starting concentration for metabolic labeling is between 25-75 μM. However, for sensitive applications or to minimize potential physiological effects, a concentration of 10 µM has been suggested as optimal.

-

Incubation : Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells for 1 to 3 days at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line.

-

Washing : After incubation, aspirate the labeling medium and wash the cells twice with PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for bioorthogonal ligation.

Bioorthogonal Ligation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and high-yielding reaction but requires a copper(I) catalyst, which can be toxic to living cells. This protocol is suitable for fixed cells or applications where cell viability is not a concern and includes a copper-chelating ligand (THPTA) to minimize toxicity in live-cell applications.

Materials:

-

Azide-labeled cells

-

Alkyne-functionalized probe (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

PBS or serum-free medium

Procedure:

-

Prepare Click Reaction Mix : In a microcentrifuge tube, combine the reagents in PBS or serum-free medium to achieve the desired final concentrations (e.g., 25 µM alkyne-probe, 50 µM CuSO4, 250 µM THPTA).

-

Initiate Reaction : Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to initiate the reaction. It is crucial to add the sodium ascorbate last.

-

Labeling Reaction : Add the freshly prepared click reaction mix to the washed, azide-labeled cells.

-

Incubation : Incubate for 1 to 5 minutes at 4°C or room temperature. The short incubation time and low temperature help minimize copper-induced cytotoxicity.

-

Washing : Aspirate the reaction mix and wash the cells thoroughly with PBS (at least three times) to remove all components of the reaction mix.

-

Analysis : The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Bioorthogonal Ligation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with azides without the need for a copper catalyst, making it ideal for live-cell imaging and in vivo studies.

Materials:

-

Azide-labeled cells

-

Cyclooctyne-functionalized probe (e.g., DBCO-dye)

-

PBS or complete culture medium

Procedure:

-

Prepare Labeling Solution : Dissolve the cyclooctyne-probe in PBS or culture medium to the desired final concentration.

-

Labeling Reaction : Add the labeling solution to the washed, azide-labeled cells.

-

Incubation : Incubate the cells for 30 to 60 minutes at 37°C. Incubation times can be optimized as needed.

-

Washing : Aspirate the labeling solution and wash the cells twice with PBS.

-

Analysis : The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.

General experimental workflow for cell labeling.

Cellular and Physiological Effects

While Ac4ManNAz is a powerful tool, it is important to consider its potential effects on cellular physiology, especially at higher concentrations. Studies have shown that high concentrations of Ac4ManNAz (>50 µM) can impact various cellular processes in some cell lines.

Table 2: Reported Physiological Effects of Ac4ManNAz

| Effect | Cell Line | Concentration | Outcome | References |

| Gene Expression | A549 | 50 µM | Downregulation of genes related to cell cycle, proliferation, and adhesion. | |

| Cell Migration & Invasion | A549 | 50 µM | Inhibition of cell migration and invasion. | |

| Mitochondrial Function | A549 | 50 µM | Impaired mitochondrial function. | |

| Cellular Functions | A549 | 10 µM | Minimal effects on cellular systems with sufficient labeling efficiency. |

These findings underscore the importance of optimizing the Ac4ManNAz concentration for each specific cell type and experiment to achieve sufficient labeling without inducing unintended biological effects.

Physiological effects of high Ac4ManNAz concentrations.

Conclusion

Ac4ManNAz is a versatile and potent chemical reporter for metabolic glycoengineering. By hijacking the cell's own metabolic machinery, it enables the introduction of a bioorthogonal azide group onto cell surface glycans, facilitating a wide array of applications in cell biology and drug development. Researchers and drug development professionals can leverage this technology for cell labeling, tracking, and proteomic analysis. However, careful consideration of experimental conditions, particularly the concentration of Ac4ManNAz, is crucial to ensure that the observed results are not influenced by off-target physiological effects. With optimized protocols, Ac4ManNAz will continue to be a cornerstone of bioorthogonal chemistry in complex biological systems.

References

Getting Started with Ac4ManNAz in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a key reagent in metabolic glycoengineering for the study of sialoglycans. It covers the fundamental principles of Ac4ManNAz-mediated metabolic labeling, detailed experimental protocols, and critical considerations for its successful application in cell culture.

Introduction to Ac4ManNAz and Metabolic Glycoengineering

Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a cell-permeable synthetic monosaccharide that serves as a precursor for the metabolic labeling of sialic acids.[1][2] The principle of this technique, known as metabolic glycoengineering, relies on the cell's own biosynthetic machinery to incorporate the azide-modified sugar into nascent glycans.[3][4] Once incorporated, the azide group acts as a bioorthogonal chemical handle, allowing for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, via "click chemistry."[5] This enables the visualization, tracking, and analysis of glycoproteins in living cells.

The peracetylated form of N-azidoacetylmannosamine enhances its cell permeability. Inside the cell, cytosolic esterases remove the acetyl groups, allowing the modified sugar to enter the sialic acid biosynthetic pathway.

Mechanism of Action: The Sialic Acid Biosynthetic Pathway

Ac4ManNAz is processed by the cellular machinery responsible for sialic acid biosynthesis. The azide-modified mannosamine analog is converted into the corresponding azido-sialic acid and subsequently incorporated into cell surface and secreted sialoglycoproteins.

Metabolic incorporation of Ac4ManNAz.

Quantitative Data Summary

The optimal concentration and incubation time for Ac4ManNAz labeling can vary depending on the cell line and experimental goals. It is crucial to balance labeling efficiency with potential cytotoxic effects.

Table 1: Recommended Ac4ManNAz Concentrations and Incubation Times

| Cell Line | Recommended Concentration | Incubation Time | Notes |

| A549 (Human Lung Carcinoma) | 10 µM | 1-3 days | Higher concentrations (e.g., 50 µM) can reduce cell proliferation, migration, and invasion. |

| MCF-7 (Human Breast Adenocarcinoma) | 100 µM | 48 hours | Concentration optimized for sufficient labeling with minimal impact on viability. |

| HCT116 (Human Colon Carcinoma) | 50 µM | 48 hours | Higher concentrations may reduce cellular growth. |

| Various Cell Lines | 25-75 µM | 1-3 days | A general starting range for optimization. |

| Primary Hippocampal Neurons | < 50 µM | N/A | 50 µM has been shown to suppress neurite outgrowth and exhibit cytotoxicity. |

Table 2: Effects of Ac4ManNAz Concentration on Cellular Physiology

| Concentration | Observed Effects | Reference |

| 10 µM | Sufficient labeling for cell tracking and proteomic analysis with minimal effects on cellular systems. | |

| 20 µM | Significant decrease in viability for human umbilical vein endothelial progenitor cells (hUCB-EPCs). | |

| 50 µM | Reduced energy generation, cellular infiltration, and channel activity in A549 cells. Decreased proliferation, migration, and invasion. Can induce apoptosis and inflammation-related gene expression. | |

| >50 µM | Can negatively impact cellular functions such as proliferation and energy metabolism. |

Experimental Protocols

This section provides detailed methodologies for metabolic labeling with Ac4ManNAz and subsequent detection via click chemistry.

General Experimental Workflow

The overall process involves metabolic labeling of cells with Ac4ManNAz, followed by a click chemistry reaction to attach a probe for visualization or analysis.

General experimental workflow.

Protocol 1: Metabolic Labeling of Cultured Cells

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Ac4ManNAz

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.

-

Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).

-

Incubation: Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz. The cells are now ready for downstream applications.

Protocol 2: Detection of Azide-Labeled Glycoproteins by Fluorescence Microscopy (Fixed Cells)

This protocol utilizes a copper-free click chemistry reaction (SPAAC) with a DBCO-functionalized fluorescent dye.

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (optional, for permeabilization)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Washing: Wash the cells twice with PBS.

-

Click Chemistry Reaction: Incubate the fixed cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Washing: Wash the cells twice with PBS.

-

Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Cell Viability and Cytotoxicity Assay

It is essential to assess the cytotoxicity of Ac4ManNAz at the chosen concentration in your specific cell line.

Materials:

-

Cells of interest

-

96-well plates

-

Ac4ManNAz

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate (e.g., 5x10³ cells/well) and incubate for 24 hours.

-

Treatment: Add various concentrations of Ac4ManNAz (e.g., 0 to 50 µM) to the wells and incubate for the desired period (e.g., 3 days).

-

Viability Assay (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Troubleshooting and Optimization

Successful metabolic labeling with Ac4ManNAz requires careful optimization.

Troubleshooting low labeling efficiency.

Key Considerations:

-

Cytotoxicity: High concentrations of Ac4ManNAz can be cytotoxic. Always perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.

-

Controls: Include appropriate controls, such as cells not treated with Ac4ManNAz but subjected to the click chemistry reaction, to assess background signal.

-

Click Chemistry: The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry is important. SPAAC is generally preferred for live-cell applications due to the toxicity of the copper catalyst used in CuAAC.

-

Off-Target Effects: Be aware of potential off-target effects, such as the reaction of per-O-acetylated monosaccharides with cysteine residues on proteins, which can lead to artificial S-glycosylation.

By carefully considering these factors and following the detailed protocols, researchers can effectively utilize Ac4ManNAz for the robust and reliable labeling of sialoglycans in a wide range of cell culture applications.

References

An In-depth Technical Guide to the Core Principles of Ac4ManNAz Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) click chemistry, a cornerstone of bioorthogonal chemistry. This powerful technique enables the metabolic labeling of sialoglycans on living cells, facilitating a wide range of applications from basic research to drug development.

Introduction to Ac4ManNAz and Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The azide group, being small and biologically inert, is an ideal chemical reporter that can be introduced into biomolecules.[2] Ac4ManNAz is a cell-permeable, peracetylated derivative of an unnatural azido-sugar.[3][4] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway.[3] This leads to the metabolic incorporation of N-azidoacetylneuraminic acid (SiaNAz), an azido-functionalized sialic acid, onto the glycan chains of glycoproteins and glycolipids. These azide-presenting glycans on the cell surface can then be covalently modified using "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Two Pillars of Ac4ManNAz Click Chemistry: CuAAC and SPAAC

The versatility of Ac4ManNAz lies in its ability to be detected through two primary bioorthogonal ligation reactions. The choice between these methods depends on the specific experimental context, particularly the sensitivity of the biological system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. The copper(I) catalyst dramatically accelerates the reaction rate by a factor of 10^7 to 10^8 compared to the uncatalyzed reaction. While highly effective, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging. To mitigate this, copper-chelating ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to protect cells from copper-induced damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage without the need for a catalyst. This makes SPAAC the preferred method for applications involving living cells and organisms where copper toxicity is a concern.

Quantitative Data for Ac4ManNAz Click Chemistry

The efficiency of Ac4ManNAz-based labeling and subsequent click chemistry is influenced by several factors, including the concentration of Ac4ManNAz, the choice of click reaction, and the specific cell type.

Optimal Ac4ManNAz Concentration for Metabolic Labeling

The optimal concentration of Ac4ManNAz for metabolic labeling varies between cell lines. It is crucial to use a concentration that provides sufficient labeling for detection without causing significant physiological perturbations. High concentrations of Ac4ManNAz (>50 µM) have been shown to impact cell proliferation and other functions in some cell lines.

| Cell Line | Optimal Ac4ManNAz Concentration | Reference |

| A549 | 10 µM | |

| Jurkat | 10 µM | |

| HCT116 | 50 µM | |

| MCF7 | 100 µM |

Reaction Kinetics of SPAAC with Azides

The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. The second-order rate constants (k₂) provide a quantitative measure of the reaction speed.

| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| BCN | 0.012 - 0.024 | |

| ADIBO | 0.90 (with primary azide) | |

| DIFO | 0.08 | |

| DBCO | Not explicitly found for benzyl azide, but generally high | |

| [9+1]CPP | 2.2 x 10⁻³ | |

| [11+1]CPP | 4.5 x 10⁻⁴ | |

| m[9+1]CPP | 9.6 x 10⁻³ |

Experimental Protocols

Detailed methodologies for the key steps in Ac4ManNAz click chemistry are provided below.

Metabolic Labeling of Cultured Cells with Ac4ManNAz

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Ac4ManNAz (stock solution in DMSO, e.g., 10 mM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel.

-

Ac4ManNAz Incubation: The following day, replace the medium with fresh medium containing the desired final concentration of Ac4ManNAz (e.g., 10-100 µM).

-

Incubation: Culture the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

Materials:

-

Azide-labeled cells

-

DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)

-

Serum-free medium or PBS

Procedure:

-

Prepare Labeling Solution: Prepare a solution of the DBCO-conjugated dye in serum-free medium or PBS at the desired concentration (e.g., 20 µM).

-

Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Washing: Aspirate the labeling solution and wash the cells three times with PBS to remove unreacted dye.

-

Analysis: The cells can be immediately imaged by fluorescence microscopy or analyzed by flow cytometry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells

Materials:

-

Azide-labeled cells

-

Alkyne-conjugated probe (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Serum-free medium or PBS

Procedure:

-

Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix by adding the following reagents to serum-free medium or PBS to the desired final concentrations:

-

Alkyne-probe (e.g., 25 µM)

-

CuSO₄ (e.g., 50 µM)

-

THPTA (e.g., 250 µM)

-

-

Initiate Reaction: Immediately before adding to the cells, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to initiate the reduction of Cu(II) to Cu(I).

-

Labeling Reaction: Add the freshly prepared click reaction mix to the washed, azide-labeled cells.

-

Incubation: Incubate for 1-5 minutes at 4°C or room temperature. The short incubation time and low temperature help to minimize copper-induced cytotoxicity.

-

Washing: Aspirate the reaction mix and wash the cells thoroughly with PBS (at least three times) to remove all components of the reaction mix.

-

Analysis: The labeled cells are now ready for downstream analysis.

Visualizing the Core Principles

Diagrams illustrating the key pathways and workflows provide a clear understanding of the Ac4ManNAz click chemistry process.

Conclusion

Ac4ManNAz click chemistry is a robust and versatile tool for the bioorthogonal labeling of sialoglycans. Its application has significantly advanced our ability to study glycosylation in living systems. By understanding the core principles of metabolic labeling and the choice between CuAAC and SPAAC, researchers can effectively harness this technology for a multitude of applications in cell biology, drug discovery, and diagnostics. Careful optimization of labeling conditions is paramount to ensure reliable and physiologically relevant results.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thno.org [thno.org]

- 4. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Glycoproteins in Mammalian Cells using Ac4ManNAz

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) in metabolic glycoengineering. This powerful technique enables the introduction of bioorthogonal azide groups into the sialic acid biosynthesis pathway of mammalian cells.[1] The incorporated azido-sugars serve as chemical handles for subsequent covalent ligation with probes via "click chemistry," allowing for the visualization, tracking, and enrichment of glycoproteins.[2][3] This method is a cornerstone for studying glycan dynamics, identifying cell-surface glycoproteins, and developing targeted drug delivery systems.[4][5]

Principle of the Method

The Ac4ManNAz protocol is a two-step process:

-

Metabolic Labeling: The cell-permeable Ac4ManNAz is supplied to mammalian cells in culture. Intracellular esterases remove the acetyl groups, and the resulting ManNAz is processed by the sialic acid biosynthetic pathway, leading to the formation of the corresponding azido-sialic acid (SiaNAz). This unnatural sugar is then incorporated into newly synthesized glycoproteins by sialyltransferases.

-

Bioorthogonal Ligation: The azide-modified glycoproteins, now expressed on the cell surface, can be specifically and covalently labeled with a variety of probes (e.g., fluorophores, biotin) that contain a complementary reactive group. The most common bioorthogonal reactions used are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is generally preferred for live-cell imaging due to the cytotoxicity of the copper catalyst required for CuAAC.

Key Applications

-

Visualization of Glycans: Enables high-resolution imaging of the cellular glycome in its native context.

-

Monitoring Glycan Dynamics: Allows for the study of glycan biosynthesis, trafficking, and turnover.

-

Cell-Type-Specific Labeling: Facilitates the labeling and tracking of specific cell populations.

-

Proteomic Analysis: Enables the enrichment and identification of glycoproteins.

-

Drug Delivery: Provides a method for targeted drug delivery to cells expressing the azide-modified glycans.

Quantitative Data Summary

The efficiency of Ac4ManNAz labeling and its potential cytotoxic effects are critical considerations for experimental design. The following tables summarize key quantitative data from various studies.

Table 1: Recommended Concentrations and Incubation Times

| Cell Line | Ac4ManNAz Concentration | Incubation Time | Outcome | Reference |

| Various | 25-75 µM | Not specified | Recommended starting range for metabolic labeling. | |

| A549, MCF-7, HCT116 | Not specified (stock 10 mM) | 1-3 days | General protocol for cell labeling. | |

| HB8059 Hybridoma | 100 µM | Not specified | Successful production of azido-sugar antibody. | |

| Jurkat, PANC-1, SW1990, CHO | 12.5-150 µM | Not specified | Dose-dependent incorporation into glycoconjugates. | |

| A549 | 10 µM | 3 days | Optimal for cell labeling and tracking with minimal physiological effects. | |

| A549 | 50 µM | 3 days | High labeling efficiency but with observable cytotoxic effects. | |

| MCF7, HCT116 | 0-150 µM | 48 hours | Dose-dependent increase in azide expression. | |

| A549 | 0-150 µM | 24 hours | Dose-dependent increase in azide expression. |

Table 2: Cytotoxicity of Ac4ManNAz

| Cell Line | Concentration | Effect | Reference |

| Primary Hippocampal Neurons | 50 µM | Suppressed neurite outgrowth and cytotoxicity. | |

| Human Umbilical Vein Endothelial Progenitor Cells (hUCB-EPCs) | >20 µM | Significantly decreased cell viability. | |

| A549 | 50 µM | Reduced cell proliferation, migration, invasion, and mitochondrial function. | |

| Various | High Concentrations | Can induce apoptosis and inflammation-related gene expression. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz

This protocol describes the metabolic incorporation of Ac4ManNAz into cellular glycoproteins.

Materials:

-

Mammalian cells of interest (e.g., A549, HeLa, CHO)

-

Complete cell culture medium

-

Ac4ManNAz

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) at a density that will ensure they are in a logarithmic growth phase during the labeling period.

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C.

-

Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (a starting concentration of 10-50 µM is recommended). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

-

Incubation: Incubate the cells for 1 to 3 days under their normal growth conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the bioorthogonal ligation step.

Protocol 2: Visualization of Azide-Labeled Glycoproteins via SPAAC

This protocol details the labeling of azide-modified glycoproteins with a fluorescent probe using copper-free click chemistry.

Materials:

-

Ac4ManNAz-labeled mammalian cells (from Protocol 1)

-

DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)

-

PBS or serum-free medium

Procedure:

-

Prepare Labeling Solution: Prepare a solution of the DBCO-functionalized fluorescent probe in PBS or serum-free medium. A final concentration of 20 µM is a common starting point.

-

Labeling Reaction: Add the labeling solution to the washed, Ac4ManNAz-treated cells.

-

Incubation: Incubate the cells for 1 hour at 37°C.

-

Washing: Gently wash the cells two to three times with PBS to remove the unreacted probe.

-

Cell Fixation (Optional): If desired, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

-